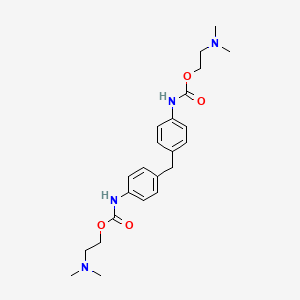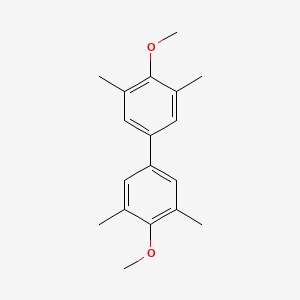
4,5-Dimethyl-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dimethyl-1,3-dioxolane is an organic compound with the molecular formula C5H10O2 and a molecular weight of 102.13 g/mol It is a cyclic acetal, specifically a dioxolane, characterized by a five-membered ring containing two oxygen atoms and two methyl groups at the 4 and 5 positions
Métodos De Preparación
4,5-Dimethyl-1,3-dioxolane can be synthesized through several methods. One common approach involves the acetalization of aldehydes or ketalization of ketones with ethylene glycol under acidic conditions . Another method includes the reaction of 1,2-diols with acetone . Industrial production often utilizes a combination of microbial, enzymatic, and chemo-catalytic processes to convert glucose to 2,3-butanediol, which is then transformed into this compound .
Análisis De Reacciones Químicas
4,5-Dimethyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminium hydride. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4,5-Dimethyl-1,3-dioxolane has diverse applications in scientific research:
Mecanismo De Acción
The mechanism by which 4,5-Dimethyl-1,3-dioxolane exerts its effects involves its ability to form stable cyclic structures, which can interact with various molecular targets. For instance, in lithium-ion batteries, it helps form a stable solid electrolyte interface on graphite anodes, improving battery performance . The molecular pathways involved include interactions with transition metal catalysts and formation of stable intermediates during chemical reactions .
Comparación Con Compuestos Similares
4,5-Dimethyl-1,3-dioxolane can be compared with other dioxolanes and cyclic acetals:
1,3-Dioxolane: Similar in structure but lacks the methyl groups at positions 4 and 5.
4,5-Dimethyl-1,3-dioxol-2-one: A closely related compound used in similar applications.
2,2-Dimethyl-1,3-dioxolane: Another variant with different substitution patterns. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
1072-57-7 |
|---|---|
Fórmula molecular |
C5H10O2 |
Peso molecular |
102.13 g/mol |
Nombre IUPAC |
4,5-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C5H10O2/c1-4-5(2)7-3-6-4/h4-5H,3H2,1-2H3 |
Clave InChI |
GGQOXKOHMFKMLR-UHFFFAOYSA-N |
SMILES canónico |
CC1C(OCO1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Oxadispiro[4.0.4.4]tetradec-12-en-14-ol](/img/structure/B11944630.png)

![Diethyl 7-methyl-2-(p-tolyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate](/img/structure/B11944640.png)
![11-Azatricyclo[4.4.2.01,6]dodec-3-en-12-one](/img/structure/B11944650.png)










